(2R)-2-amino-3-bromopropanoicacidhydrobromide
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Overview
Description
(2R)-2-amino-3-bromopropanoicacidhydrobromide: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-bromopropanoicacidhydrobromide typically involves the bromination of (2R)-2-aminopropanoic acid. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent. The reaction conditions usually include a controlled temperature and pH to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-3-bromopropanoicacidhydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents with nucleophiles like sodium hydroxide or amines.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Formation of amino alcohols or amino ethers.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry: (2R)-2-amino-3-bromopropanoicacidhydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-bromopropanoicacidhydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can interact with metal ions and other functional groups, modulating the compound’s activity.
Comparison with Similar Compounds
(2R)-2-amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-amino-3-iodopropanoic acid: Similar structure but with an iodine atom instead of bromine.
(2R)-2-amino-3-fluoropropanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (2R)-2-amino-3-bromopropanoicacidhydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H7Br2NO2 |
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Molecular Weight |
248.90 g/mol |
IUPAC Name |
(2R)-2-amino-3-bromopropanoic acid;hydrobromide |
InChI |
InChI=1S/C3H6BrNO2.BrH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 |
InChI Key |
WNBAVWRITVBBEM-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Br.Br |
Canonical SMILES |
C(C(C(=O)O)N)Br.Br |
Origin of Product |
United States |
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